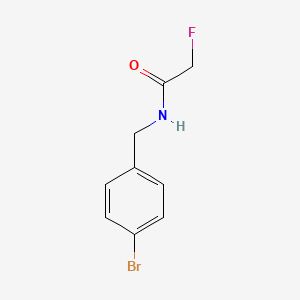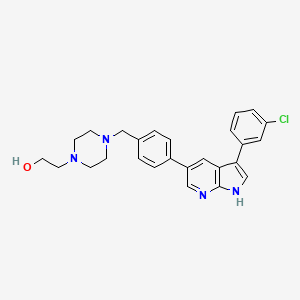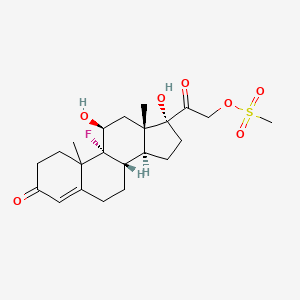
21-Methanesulfonate 9alpha-Fluorohydrocortisone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21-Methanesulfonate 9alpha-Fluorohydrocortisone is a synthetic corticosteroid compound. It is structurally related to fludrocortisone, a well-known mineralocorticoid used in the treatment of adrenocortical insufficiency and salt-losing adrenogenital syndrome . This compound is characterized by the presence of a methanesulfonate group and a fluorine atom at the 9alpha position, which significantly enhances its biological activity.
Vorbereitungsmethoden
The synthesis of 21-Methanesulfonate 9alpha-Fluorohydrocortisone involves several steps, starting from a suitable steroid precursor. The key steps include:
Introduction of the Fluorine Atom: This is typically achieved through fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Methanesulfonate Group Addition: Methanesulfonic acid (MSA) is used to introduce the methanesulfonate group.
Industrial production methods often involve optimizing these reactions to achieve high yields and purity, using advanced techniques like continuous flow chemistry and high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
21-Methanesulfonate 9alpha-Fluorohydrocortisone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanesulfonate group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
21-Methanesulfonate 9alpha-Fluorohydrocortisone has a wide range of scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool in molecular biology research.
Medicine: It is investigated for its therapeutic potential in treating conditions related to adrenal insufficiency and other hormonal imbalances.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes
Wirkmechanismus
The mechanism of action of 21-Methanesulfonate 9alpha-Fluorohydrocortisone involves its interaction with mineralocorticoid receptors in the body. The fluorine atom at the 9alpha position enhances its binding affinity to these receptors, leading to increased sodium retention and potassium excretion. This results in the regulation of electrolyte balance and blood pressure . The methanesulfonate group may also play a role in modulating the compound’s pharmacokinetics and bioavailability .
Vergleich Mit ähnlichen Verbindungen
21-Methanesulfonate 9alpha-Fluorohydrocortisone can be compared with other similar compounds, such as:
Fludrocortisone: A synthetic mineralocorticoid with similar therapeutic uses but lacking the methanesulfonate group.
Hydrocortisone: A corticosteroid with broader anti-inflammatory effects but lower mineralocorticoid activity.
Prednisolone: Another corticosteroid with potent anti-inflammatory properties but different receptor binding profiles.
The uniqueness of this compound lies in its enhanced mineralocorticoid activity due to the presence of both the fluorine atom and the methanesulfonate group, making it a valuable compound for specific therapeutic applications .
Eigenschaften
Molekularformel |
C22H31FO7S |
|---|---|
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
[2-[(8S,9R,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate |
InChI |
InChI=1S/C22H31FO7S/c1-19-8-6-14(24)10-13(19)4-5-16-15-7-9-21(27,18(26)12-30-31(3,28)29)20(15,2)11-17(25)22(16,19)23/h10,15-17,25,27H,4-9,11-12H2,1-3H3/t15-,16-,17-,19?,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
JIVIIFWTEUUGLE-GMGVFCHCSA-N |
Isomerische SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)COS(=O)(=O)C)O)CCC4=CC(=O)CCC43C)F)O |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)COS(=O)(=O)C)O)C)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



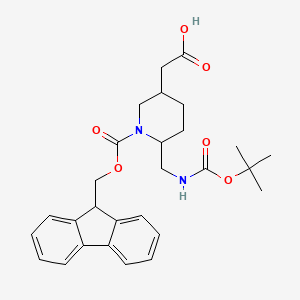

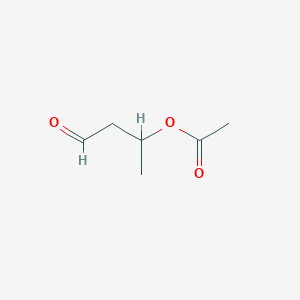

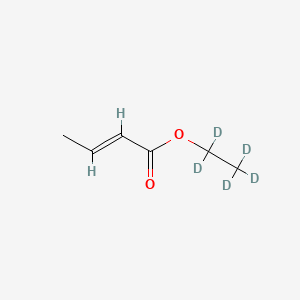
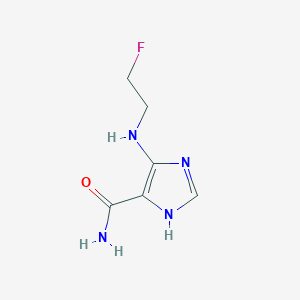
![4-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol](/img/structure/B13424897.png)
![rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid](/img/structure/B13424908.png)

![rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans](/img/structure/B13424916.png)
![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide](/img/structure/B13424919.png)
